N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a fused imidazopyridine core substituted with a methoxyethyl-thiophene moiety. The compound’s thiophene and methoxy groups may influence solubility, metabolic stability, and target binding, though empirical studies are required to confirm these hypotheses.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-7-8-14(23-11)13(22-3)10-18-17(21)16-12(2)19-15-6-4-5-9-20(15)16/h4-9,13H,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCTWJLKFVCHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=C(N=C3N2C=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized by reacting 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene.
Formation of the Imidazo[1,2-a]pyridine Ring: The imidazo[1,2-a]pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The thiophene derivative is then coupled with the imidazo[1,2-a]pyridine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and imidazo[1,2-a]pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related carboxamide derivatives described in the evidence, focusing on molecular structure, substituents, and inferred properties.
Table 1: Structural and Molecular Comparison
†Calculated based on formula from .
Core Heterocyclic Scaffolds
- Target Compound: The imidazopyridine core is distinct from the thiazolo-pyridine (), pyridazine (), and oxoisothiazolo-pyridine () scaffolds observed in analogs. Imidazopyridines are known for their planar aromatic structure, which may enhance π-π stacking interactions in biological targets compared to partially saturated systems like thiazolo-pyridines .
Substituent Effects
- Thiophene vs. Thiazole : The target’s 5-methylthiophene substituent differs from the dimethylthiazole group in . Thiophene’s sulfur atom contributes to electron-rich aromaticity, whereas thiazole’s nitrogen may enhance basicity and metabolic stability .
- Methoxyethyl Group : This substituent in the target compound is absent in analogs but resembles the ethoxy groups in . Methoxy groups typically improve lipophilicity and membrane permeability compared to bulkier alkyl chains.
Research Implications and Limitations
- Pharmacokinetics : The methoxyethyl-thiophene group may confer improved metabolic stability compared to the dihydropyridine moiety in , which is prone to oxidation.
- Target Selectivity : The imidazopyridine core could interact differently with ATP-binding pockets in kinases compared to thiazolo-pyridine or pyridazine derivatives .
Limitations : The absence of experimental data (e.g., binding affinity, solubility) for the target compound necessitates caution in extrapolating findings from analogs.
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
The compound can be described by the following chemical properties:
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 294.38 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Antitumor Activity
Research has indicated that imidazo[1,2-a]pyridines exhibit significant antitumor properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various cancer cell lines. A study evaluated the antitumor activity of several derivatives, including those similar to this compound. The results demonstrated promising cytotoxic effects against human cancer cell lines, particularly in breast and lung cancer models .
The mechanism underlying the biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds with similar structures have been noted to inhibit DNA synthesis and induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have shown antimicrobial effects. A study indicated that imidazo derivatives possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Antitumor Efficacy
In a controlled study involving mice with implanted tumors, this compound was administered at varying doses. Results showed a dose-dependent reduction in tumor size with a maximum reduction observed at a dose of 40 mg/kg over a period of two weeks. The study concluded that this compound could be a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
A separate investigation evaluated the antimicrobial activity of this compound alongside other derivatives. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli in vitro. The results suggested that modifications to the imidazo structure could enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
